An In-depth Technical Guide to 4-(methoxymethoxy)benzoic acid
An In-depth Technical Guide to 4-(methoxymethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Official Identification
| Identifier | Value |
| IUPAC Name | 4-(methoxymethoxy)benzoic acid[1] |
| CAS Number | 25458-44-0[1] |
Introduction: A Strategic Intermediate in Complex Synthesis
4-(methoxymethoxy)benzoic acid is a carboxylated aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its primary utility lies not in its intrinsic biological activity, but as a strategically "protected" derivative of 4-hydroxybenzoic acid. The introduction of the methoxymethyl (MOM) ether to the phenolic hydroxyl group temporarily masks its reactivity, thereby enabling selective chemical transformations at other positions on the molecule, most notably at the carboxylic acid function.
This guide provides a comprehensive overview of 4-(methoxymethoxy)benzoic acid, detailing its synthesis, physicochemical properties, and critical applications in drug development. It is intended to be a practical resource for researchers, offering field-proven insights and detailed experimental protocols.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of 4-(methoxymethoxy)benzoic acid is essential for its effective use in the laboratory.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₄ | PubChem[1] |
| Molecular Weight | 182.17 g/mol | PubChem[1] |
| Appearance | White to pale cream powder | Thermo Fisher Scientific[2] |
| Melting Point | 123 °C | ChemicalBook[3] |
| Boiling Point (Predicted) | 281.8 ± 23.0 °C | ChemicalBook[3] |
| Density (Predicted) | 1.177 ± 0.06 g/cm³ | ChemicalBook[3] |
| pKa (Predicted) | ||
| Solubility | Slightly soluble in Chloroform and DMSO | ChemicalBook[3] |
Spectroscopic Data
¹H NMR Spectrum of 4-(methoxymethoxy)benzoic acid
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A ¹H NMR spectrum of 4-(methoxymethoxy)benzoic acid would be expected to show characteristic signals for the aromatic protons, the methylene protons of the methoxymethyl group, and the methyl protons of the methoxymethyl group.
Comparative Spectroscopic Data: 4-methoxybenzoic acid
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¹³C NMR (in DMSO-d₆): Expected to show signals for the carboxylic carbon, the four distinct aromatic carbons, and the methoxy carbon.
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IR Spectrum: Key absorptions would include a broad O-H stretch from the carboxylic acid, a C=O stretch, C-O stretches, and aromatic C-H and C=C bands.
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Mass Spectrum (EI): The molecular ion peak would be observed, along with characteristic fragmentation patterns.[4][5]
The Chemistry of Protection and Deprotection: The Role of the Methoxymethyl (MOM) Group
The strategic advantage of 4-(methoxymethoxy)benzoic acid stems from the use of the methoxymethyl (MOM) group to protect the phenolic hydroxyl of 4-hydroxybenzoic acid. This acetal protecting group is stable under a variety of non-acidic conditions, including exposure to organometallics, hydrides, and strong bases.
Comparison with Other Phenol Protecting Groups
| Protecting Group | Introduction Conditions | Stability | Cleavage Conditions |
| Methyl Ether | Strong base (e.g., NaH), methylating agent (e.g., MeI, Me₂SO₄) | Very high; stable to most conditions | Harsh; BBr₃, HBr |
| Benzyl Ether (Bn) | Base (e.g., NaH, K₂CO₃), Benzyl halide | Good; stable to many reagents | Hydrogenolysis (H₂, Pd/C), strong acid |
| Silyl Ethers (e.g., TBS, TIPS) | Silyl chloride, base (e.g., imidazole) | Moderate; sensitive to acid and fluoride | Fluoride source (e.g., TBAF), acid |
| Methoxymethyl Ether (MOM) | Base (e.g., DIPEA), MOM-Cl | Good; stable to bases, nucleophiles | Acidic conditions (e.g., HCl, TFA) |
Synthesis of 4-(methoxymethoxy)benzoic acid: A Workflow
The most common route to 4-(methoxymethoxy)benzoic acid is the O-alkylation of 4-hydroxybenzoic acid with a methoxymethylating agent, such as chloromethyl methyl ether (MOM-Cl), in the presence of a non-nucleophilic base.
Caption: Synthesis of 4-(methoxymethoxy)benzoic acid.
Detailed Experimental Protocol: Synthesis
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Reaction Setup: Suspend 4-hydroxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Base: Cool the suspension to 0 °C using an ice bath and add N,N-Diisopropylethylamine (DIPEA) (2.0-2.5 eq).
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Addition of Protecting Group: Add chloromethyl methyl ether (MOM-Cl) (1.1-1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Deprotection: Regenerating the Phenolic Hydroxyl Group
The removal of the MOM group is typically achieved under acidic conditions, which hydrolyze the acetal.
Caption: Deprotection of the MOM group.
Detailed Experimental Protocol: Deprotection
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Reaction Setup: Dissolve 4-(methoxymethoxy)benzoic acid (1.0 eq) in a suitable solvent such as methanol, tetrahydrofuran (THF), or dichloromethane (DCM).
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Addition of Acid: Add an aqueous solution of a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
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Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor the deprotection by TLC.
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Workup: Neutralize the reaction mixture with a base (e.g., saturated aqueous sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-hydroxybenzoic acid.
Applications in Drug Development and Organic Synthesis
The primary application of 4-(methoxymethoxy)benzoic acid is as a key intermediate in multi-step organic syntheses, particularly in the development of pharmaceuticals. By protecting the phenolic hydroxyl group, chemists can perform a variety of reactions on the carboxylic acid moiety, such as:
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Amide bond formation: Coupling with amines to form amides, a common functional group in many drug molecules.
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Esterification: Formation of esters, which can act as prodrugs or key intermediates.
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Reduction: Reduction of the carboxylic acid to an alcohol.
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Conversion to other functional groups: Transformation of the carboxylic acid into halides, aldehydes, or other functionalities.
A notable example of the utility of a related protected 4-hydroxybenzoic acid derivative is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin . While the exact intermediate may vary in different synthetic routes, the principle of protecting the phenolic hydroxyl group while manipulating other parts of the molecule is a common strategy.
Safety and Handling
Hazard Identification:
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GHS Pictograms:
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GHS07: Exclamation Mark
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Hazard Statements:
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Precautionary Statements:
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P264: Wash skin thoroughly after handling.
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P270: Do not eat, drink or smoke when using this product.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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P337+P313: If eye irritation persists: Get medical advice/attention.
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P501: Dispose of contents/container to an approved waste disposal plant.
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Handling and Storage:
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Store in a cool, dry, well-ventilated area in tightly sealed containers.
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Keep away from incompatible materials such as strong oxidizing agents.
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Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound.
Conclusion
4-(methoxymethoxy)benzoic acid is a valuable and versatile intermediate for organic chemists, particularly those in the field of drug discovery and development. Its utility is derived from the strategic use of the methoxymethyl protecting group, which allows for selective reactions at the carboxylic acid functionality. A thorough understanding of its synthesis, properties, and the conditions for both protection and deprotection is crucial for its successful application in the synthesis of complex molecules. This guide has provided a comprehensive overview of these aspects, offering both foundational knowledge and practical protocols for researchers.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of 4-Methoxybenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 4-methoxy-, methyl ester. Retrieved from [Link]
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Brainly.in. (2023, March 2). The pka value of 4-methoxy benzoic acid is greater than 4-nitrobenzoic acid. which among them is stronger acid?. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 4-methoxy-. Retrieved from [Link]
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Ballart, B., et al. (2000). Synthesis and pharmacological evaluation of new 4-2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethylbenzoic acids as LTD(4)-antagonists. European Journal of Medicinal Chemistry, 35(4), 439-447. Retrieved from [Link]
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Chegg. (2021, September 21). What is the IR spectrum for 4-methoxybenzoic acid?. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Methoxy benzoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 4-methoxy-. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Methoxy benzoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]
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PubChem. (n.d.). 4-(methoxymethoxy)benzoic Acid. Retrieved from [Link]
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PubChem. (n.d.). 4-(Methoxymethyl)benzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 4-(carboxymethoxy)benzoic acid. Retrieved from [Link]
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Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]
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Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 4-methoxy-, methyl ester. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-methoxy- (CAS 100-09-4). Retrieved from [Link]
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Reddit. (2023, March 6). Why is 4-methoxybenzoic acid so insoluble in water (0.3g/L) vs phenol (83g/L) if it has more polar groups per carbon?. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 4-methoxy-. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
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PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709). Retrieved from [Link]
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